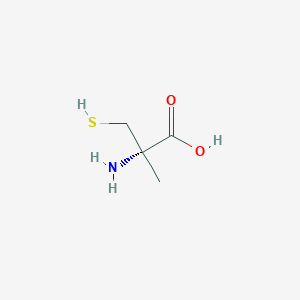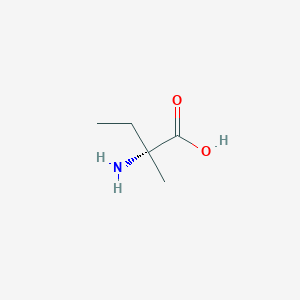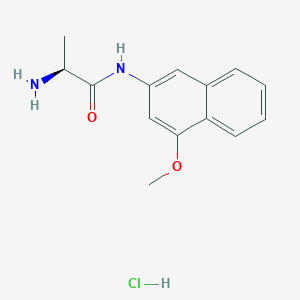
For-Phe-OMe
概要
説明
For-Phe-OMe is a chemical compound that belongs to the class of formylated amino acid esters It is derived from phenylalanine, an essential amino acid, and is characterized by the presence of a formyl group attached to the amino group and a methyl ester group attached to the carboxyl group
準備方法
Synthetic Routes and Reaction Conditions
For-Phe-OMe can be synthesized through several methods. One common approach involves the protection of the amino group of phenylalanine using a formyl group, followed by esterification of the carboxyl group with methanol. The reaction typically requires the use of a formylating agent such as formic acid or formic anhydride and a catalyst to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve enzymatic synthesis utilizing an extractive reaction in an aqueous/organic biphasic system. This method allows for higher yields and more efficient separation of the product from the reaction mixture .
化学反応の分析
Types of Reactions
For-Phe-OMe undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group under specific conditions.
Reduction: The formyl group can be reduced to an amino group using reducing agents.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: N-formylphenylalanine.
Reduction: Phenylalanine.
Substitution: Various substituted phenylalanine derivatives.
科学的研究の応用
For-Phe-OMe has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions and protein modifications.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of aspartame, a low-calorie sweetener.
作用機序
The mechanism of action of For-Phe-OMe involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze the hydrolysis of the ester bond, releasing phenylalanine. The formyl group can also participate in various biochemical reactions, influencing the compound’s activity and interactions with other molecules .
類似化合物との比較
Similar Compounds
N-formylmethionyl-leucyl-phenylalanine methyl ester: A tripeptide with similar formyl and ester groups.
N-formylaspartyl-phenylalanine methyl ester: Another formylated amino acid ester with different side chains.
Uniqueness
For-Phe-OMe is unique due to its specific structure, which combines the properties of phenylalanine with the reactivity of formyl and ester groups. This combination allows for diverse chemical reactions and applications in various fields of research.
特性
IUPAC Name |
methyl (2S)-2-formamido-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-15-11(14)10(12-8-13)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,12,13)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHMCBWUQRAKEO-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426831 | |
| Record name | N-formylphenylalanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2311-21-9 | |
| Record name | N-formylphenylalanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N-formylphenylalanine methyl ester?
A1: The molecular formula of N-formylphenylalanine methyl ester is C11H13NO3, and its molecular weight is 207.23 g/mol.
Q2: Is there any spectroscopic data available for N-formylphenylalanine methyl ester?
A2: Yes, researchers commonly use techniques like 1H-NMR, 13C-NMR, IR spectroscopy, and mass spectrometry to characterize N-formylphenylalanine methyl ester. [, , , ]
Q3: What is known about the conformational preferences of N-formylphenylalanine methyl ester?
A3: Studies have shown that N-formylphenylalanine methyl ester can adopt various conformations in solution, including extended and folded structures. The presence of a formyl group at the N-terminus and a methyl ester at the C-terminus influences its conformational preferences. [, , ]
Q4: How is N-formylphenylalanine methyl ester utilized in peptide synthesis?
A4: N-formylphenylalanine methyl ester serves as a valuable building block in peptide synthesis. Researchers utilize it to incorporate the phenylalanine residue into peptide chains during solid-phase or solution-phase peptide synthesis. [, , , ]
Q5: Can N-formylphenylalanine methyl ester or its analogs act as substrates for enzymes?
A5: Yes, N-formylphenylalanine methyl ester and its analogs can be substrates for enzymes like α-chymotrypsin, serving as models to study enzyme kinetics, specificity, and mechanisms of action. [, , , ]
Q6: What are the implications of using N-formylphenylalanine methyl ester analogs as enzyme substrates?
A6: By modifying the structure of N-formylphenylalanine methyl ester analogs and observing their impact on enzyme activity, researchers gain valuable insights into enzyme-substrate interactions and the structural features crucial for substrate recognition. [, , , ]
Q7: What is known about the stability of N-formylphenylalanine methyl ester under different conditions?
A7: The stability of N-formylphenylalanine methyl ester can vary depending on factors like pH, temperature, and solvent. It is generally stable under anhydrous conditions but might undergo hydrolysis in the presence of acids or bases. [, ]
Q8: Have computational methods been employed to study N-formylphenylalanine methyl ester?
A8: Yes, computational chemistry techniques like molecular modeling and molecular dynamics simulations have been applied to investigate the conformational preferences, interactions, and properties of N-formylphenylalanine methyl ester. [, ]
Q9: What is the significance of Structure-Activity Relationship (SAR) studies involving N-formylphenylalanine methyl ester analogs?
A9: SAR studies, often aided by computational tools, play a crucial role in understanding how modifications to the structure of N-formylphenylalanine methyl ester analogs affect their biological activities, such as enzyme inhibition or receptor binding. [, , ]
Q10: Have any biological activities been reported for N-formylphenylalanine methyl ester or its analogs?
A10: Research indicates that some analogs of N-formylphenylalanine methyl ester, particularly those containing modifications at the N-terminus or incorporating non-natural amino acids, have exhibited biological activities like chemotaxis, the movement of cells in response to chemical stimuli. [, , , , ]
Q11: What are the potential implications of the biological activity observed in certain N-formylphenylalanine methyl ester analogs?
A11: The discovery of biological activities in modified N-formylphenylalanine methyl ester analogs presents exciting opportunities for developing new therapeutic agents or tools to study biological processes. Further research is needed to explore these avenues fully. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














